[(2S,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol
CAS No.:
Cat. No.: VC20514377
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO |
|---|---|
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | [(2S,4S)-1-benzyl-4-methylpyrrolidin-2-yl]methanol |
| Standard InChI | InChI=1S/C13H19NO/c1-11-7-13(10-15)14(8-11)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m0/s1 |
| Standard InChI Key | BYFBLBLWIKQDCW-AAEUAGOBSA-N |
| Isomeric SMILES | C[C@H]1C[C@H](N(C1)CC2=CC=CC=C2)CO |
| Canonical SMILES | CC1CC(N(C1)CC2=CC=CC=C2)CO |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Configuration
[(2S,4S)-1-Benzyl-4-methyl-pyrrolidin-2-yl]methanol is defined by its absolute stereochemistry at the 2nd and 4th positions of the pyrrolidine ring. The (2S,4S) configuration ensures distinct spatial arrangements of substituents, influencing its reactivity and interactions in chiral environments . The compound’s IUPAC name, (1-benzyl-4-methylpyrrolidin-2-yl)methanol, reflects its benzyl group at the nitrogen atom, a methyl group at the 4-position, and a hydroxymethyl moiety at the 2-position .
Key identifiers include the CAS registry number 1601475-86-8 and synonyms such as F89060 . Its SMILES notation, , and InChIKey , provide unambiguous representations of its structure . The benzyl group enhances solubility in organic solvents, while the hydroxymethyl group enables derivatization via esterification or oxidation .
Synthetic Methodologies
Asymmetric Synthesis from Proline Derivatives
A prominent route to enantiopure pyrrolidine derivatives involves functionalizing proline or 4-hydroxyproline precursors. In a study by Brennecke et al., N-protected (2S,4R)-4-hydroxyproline was coupled with β-ketoenamides to generate pyrrolidin-2-yl-substituted pyridines . Adapting this strategy, [(2S,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol could be synthesized via:
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Protection of Proline: N-Benzylation of (2S,4S)-4-methylprolinol using benzyl bromide under basic conditions.
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Oxidation and Reduction: Selective oxidation of the hydroxymethyl group to a ketone followed by stereocontrolled reduction to restore the alcohol .
Resolution of Racemic Mixtures
Chiral resolution techniques, such as enzymatic kinetic resolution or diastereomeric salt formation, may separate (2S,4S) and (2R,4R) enantiomers. For instance, lipase-catalyzed acetylation of racemic alcohols can yield enantiomerically pure products with >99% ee .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 205.3 g/mol | |
| Purity | ≥97% | |
| Solubility | Soluble in DMSO, THF, chloroform | |
| Stability | Stable under inert atmosphere | |
| Storage Conditions | 2–8°C, protected from light |
The compound’s melting point and boiling point remain unreported, but analogous pyrrolidinemethanol derivatives exhibit melting points between 80–120°C . Its logP value, estimated at 1.8, indicates moderate lipophilicity, suitable for membrane permeability in drug candidates .
Applications in Organic Synthesis and Drug Discovery
Chiral Ligand in Catalysis
The hydroxymethyl and benzyl groups make this compound a potential ligand in asymmetric catalysis. For example, palladium complexes with pyrrolidine ligands facilitate Suzuki-Miyaura couplings, achieving enantiomeric excesses >90% .
Intermediate for Bioactive Molecules
[(2S,4S)-1-Benzyl-4-methyl-pyrrolidin-2-yl]methanol serves as a precursor to kinase inhibitors and antiviral agents. Functionalization at the hydroxymethyl group (e.g., phosphorylation) can modulate bioactivity .
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